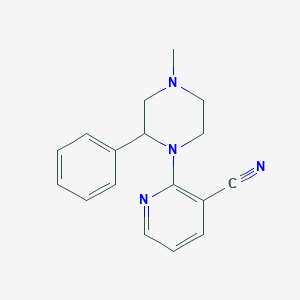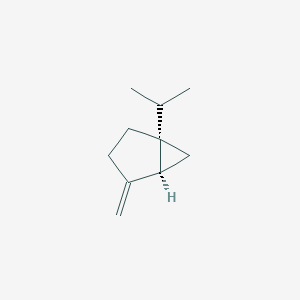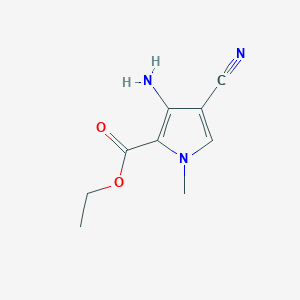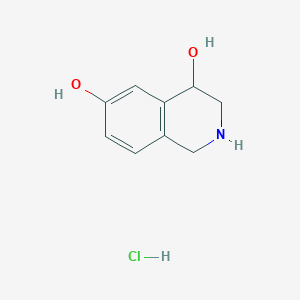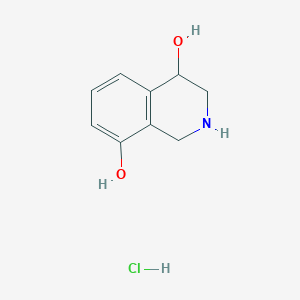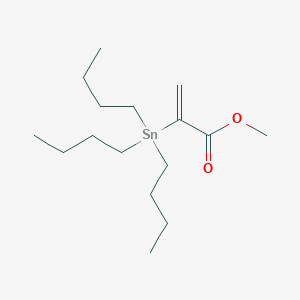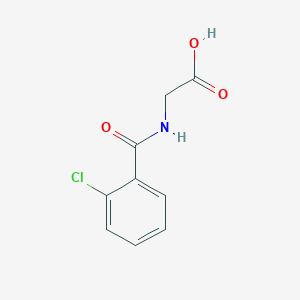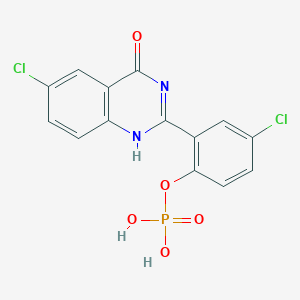
Elf-97
説明
Quinazolinones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone, is a phosphorylated quinazolinone derivative. This class of compounds has been explored for various pharmacological properties, including antioxidant, anticancer, antimicrobial, and as histamine H3 receptor inverse agonists .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives or the condensation of amides with isatoic anhydride. In one study, 3-(2-(Ethynyl)phenyl)quinazolinones were used as precursors for the synthesis of phosphorylated quinazolinones under visible light irradiation, using a photocatalyst and diarylphosphine oxides . This method represents a novel approach to introducing the phosphoryloxy group into the quinazolinone scaffold, which could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR. For instance, a new quinazolinone compound was characterized by single-crystal X-ray diffraction analysis, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of substituents like chlorine and the phosphoryloxy group.
Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions. The visible-light-induced cascade cyclization mentioned earlier is an example of how quinazolinones can be chemically modified to generate complex structures . The reactivity of the chlorine and phosphoryloxy substituents would also be important in further chemical transformations of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. The presence of chlorine and phosphoryloxy groups is likely to affect the compound's polarity, solubility in various solvents, and its ability to form intermolecular interactions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
科学的研究の応用
酵素基質
Elf-97はホスファターゼの基質です . 加水分解されると、酵素活性の部位に明るく光安定な黄緑色の蛍光沈殿物が生成されます . この蛍光沈殿物は、内因性蛍光と区別しやすい非常に大きなストークスシフトなど、いくつかのユニークな分光特性を持っています .
細胞イメージング
This compoundは細胞イメージングに使用されます . 加水分解によって生成される明るく光安定な黄緑色の蛍光沈殿物は、細胞内の酵素活性の可視化を可能にします .
タンパク質アッセイと分析
This compoundは、タンパク質アッセイと分析に使用されます . 生成される蛍光沈殿物は、サンプル内の特定のタンパク質の存在を検出および定量するために使用できます .
幹細胞分析
This compoundは幹細胞分析に使用されます . これは、幹細胞内の酵素活性を検出するために使用でき、それらの機能と状態に関する貴重な情報を提供します .
幹細胞分化
This compoundは、幹細胞分化研究に使用されます<a aria-label="1: " data-citationid="56
作用機序
Target of Action
Elf-97, also known as 2-(5’-Chloro-2’-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone or 4-chloro-2-(6-chloro-4-oxo-1,4-dihydroquinazolin-2-yl)phenyl dihydrogen phosphate, primarily targets phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in various cellular processes such as signal transduction, cell differentiation, and energy metabolism .
Mode of Action
This compound acts as a substrate for phosphatases . In its initial state, the this compound phosphatase substrate is soluble and fluoresces weakly in the blue range . When its phosphate group is enzymatically removed by phosphatases, it forms an intensely fluorescent yellow-green precipitate at the site of enzymatic activity . This process is referred to as Enzyme-Labeled Fluorescence (ELF) .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving phosphatases . Phosphatases are involved in a wide variety of cellular processes, including signal transduction, cell differentiation, and energy metabolism . By acting as a substrate for these enzymes, this compound can influence these pathways and their downstream effects .
Result of Action
The primary result of this compound’s action is the production of a bright and photostable yellow-green fluorescent precipitate at the site of phosphatase activity . This precipitate has several unique spectral characteristics, including an extremely large Stokes shift, making it easily distinguishable from endogenous fluorescence . This makes this compound a valuable tool for detecting phosphatase activity in various biological contexts, including fixed, cultured cells, tissue cryosections, bacterial colonies, biofilms, and samples of marine phytoplankton .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity of phosphatases, which serve as the target for this compound, can vary depending on the specific biological and environmental context . Additionally, factors such as pH and temperature could potentially influence the enzymatic activity of phosphatases and thus the action of this compound.
特性
IUPAC Name |
[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZONVAEGFOVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163695 | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147394-94-3 | |
| Record name | ELF 97 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147394-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ELF-97 interact with phosphatases and what are the downstream effects of this interaction?
A1: this compound acts as a substrate for phosphatase enzymes. [] When a phosphatase enzyme cleaves the phosphate group from this compound, the remaining molecule, this compound alcohol, rapidly precipitates at the site of enzymatic activity. [] This precipitate emits a bright yellow-green fluorescence under UV excitation, allowing for the visualization and localization of phosphatase activity. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H9Cl2NO4P, and its molecular weight is 370.12 g/mol.
Q3: Is this compound compatible with different biological samples and fixation methods?
A4: this compound demonstrates compatibility with various biological samples, including cultured cells, tissue sections, and whole-mount embryos. [] It has been successfully used with different fixation methods, although optimization might be required for optimal signal intensity.
Q4: How photostable is the fluorescent signal produced by this compound compared to other fluorophores like fluorescein?
A5: The this compound alcohol precipitate exhibits superior photostability compared to fluorescein. [] This allows for multiple photographic exposures without significant signal loss, making it suitable for detailed microscopy and imaging applications.
Q5: What are some specific applications of this compound in biological research?
A5: this compound has been extensively used in:
- Detecting endogenous alkaline phosphatase activity in various cell types, including osteosarcoma cells, chondrocytes, and neutrophils. [, , ]
- Visualizing alkaline phosphatase activity in tissues like zebrafish intestine, ovary, kidney, and white lupin roots. [, ]
- Studying phosphatase activity in environmental samples, such as marine bacteria and phytoplankton populations. [, , ]
- Immunohistochemistry and immunofluorescence applications to detect antigens and cellular structures using alkaline phosphatase-conjugated antibodies. [, , ]
- Investigating the role of phosphatases in various biological processes, including phosphate stress response, nutrient cycling, and cell signaling. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
